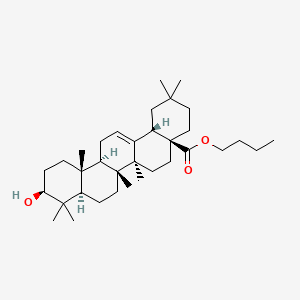
Butyl oleanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl oleanolate is a chemical compound derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid Oleanolic acid is found in various plants and is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties this compound is an ester formed by the reaction of oleanolic acid with butanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl oleanolate typically involves the esterification of oleanolic acid with butanol. This reaction can be catalyzed by various agents, including acids, bases, or enzymes. One common method involves the use of sulfuric acid as a catalyst. The reaction is carried out by refluxing oleanolic acid with butanol in the presence of sulfuric acid for several hours. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Another method involves the use of lipase enzymes as biocatalysts. This approach is more environmentally friendly and can be carried out under milder conditions. The reaction is typically performed in a solvent-free system or in the presence of a small amount of organic solvent. The use of immobilized lipase can further enhance the efficiency and reusability of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product. Industrial production may also involve the use of alternative catalysts, such as ionic liquids, to improve reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butyl oleanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base, such as triethylamine, under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.
Biology: Investigated for its biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. Studies have shown that butyl oleanolate can modulate various cellular pathways and exhibit significant bioactivity.
Medicine: Explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of liver diseases, cancer, and inflammatory conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties. It is also used as a plasticizer in the production of polymers and as a lubricant additive.
Mechanism of Action
The biological effects of butyl oleanolate are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with nuclear receptors, such as peroxisome proliferator-activated receptors, to regulate gene expression. Additionally, this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Its antioxidant properties also contribute to its protective effects against oxidative stress and cellular damage.
Comparison with Similar Compounds
Butyl oleanolate can be compared with other similar compounds, such as:
Ethyl oleanolate: Another ester derivative of oleanolic acid, formed by the reaction with ethanol. It shares similar biological activities but may differ in its pharmacokinetic properties.
Methyl oleanolate: Formed by the reaction of oleanolic acid with methanol. It also exhibits similar bioactivities but may have different solubility and stability characteristics.
Oleanolic acid: The parent compound, which is widely studied for its diverse biological activities. Ester derivatives like this compound often exhibit enhanced bioavailability and stability compared to the parent compound.
This compound is unique due to its specific ester group, which can influence its solubility, stability, and bioactivity. The choice of ester derivative can be tailored to specific applications, making this compound a valuable compound in various fields.
Properties
IUPAC Name |
butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTIXNKVTDPSHZ-AVVVTVBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
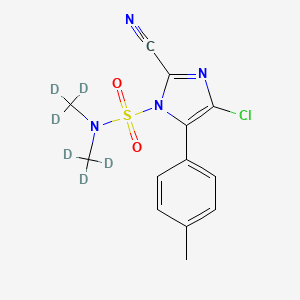


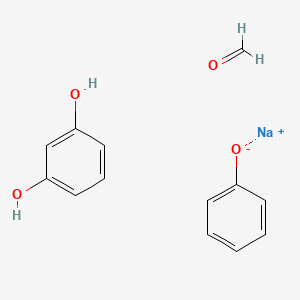
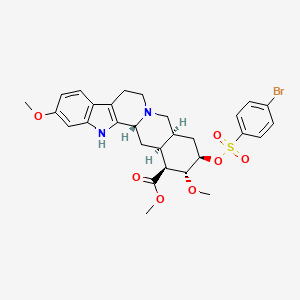
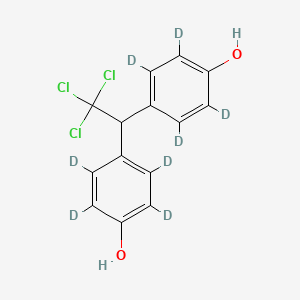
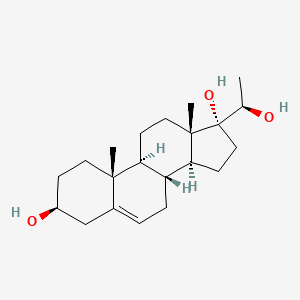
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
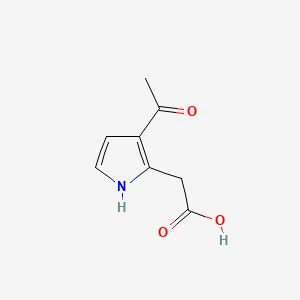
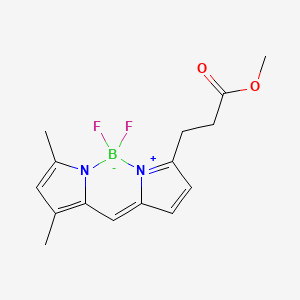
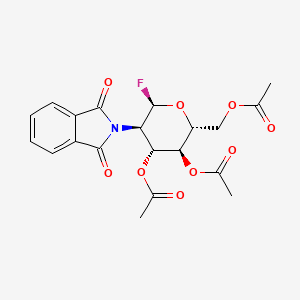
![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
